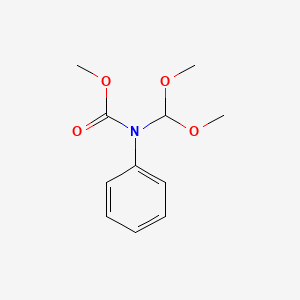
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine is an organic compound belonging to the phthalazine family. Phthalazines are nitrogen-containing heterocycles known for their diverse biological activities and applications in medicinal chemistry. This particular compound is characterized by a phthalazine core substituted with a phenyl group and a tetramethylphenyl group, making it a unique and interesting molecule for various scientific studies .
Méthodes De Préparation
The synthesis of 1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate substituted benzaldehydes with hydrazine derivatives, followed by cyclization to form the phthalazine ring. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .
Industrial production methods for this compound may involve optimized reaction conditions to ensure scalability and cost-effectiveness. These methods often include the use of continuous flow reactors and advanced purification techniques to obtain the desired product in large quantities .
Analyse Des Réactions Chimiques
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed from these reactions are often derivatives of the original compound with modified functional groups .
Applications De Recherche Scientifique
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine involves its interaction with specific molecular targets and pathways. For example, phthalazine derivatives are known to act as non-competitive antagonists of AMPA receptors, which play a crucial role in excitatory neurotransmission . This interaction can lead to the modulation of neuronal activity and has potential therapeutic implications for conditions like epilepsy .
Comparaison Avec Des Composés Similaires
1-Phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine can be compared with other similar compounds, such as:
Phthalazine-1,4-dione derivatives: These compounds share the phthalazine core but differ in their substitution patterns, leading to variations in their biological activities.
Tetramethylphthalazine derivatives: These compounds have similar tetramethyl substitution but may lack the phenyl group, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
62423-36-3 |
|---|---|
Formule moléculaire |
C24H22N2 |
Poids moléculaire |
338.4 g/mol |
Nom IUPAC |
1-phenyl-4-(2,3,5,6-tetramethylphenyl)phthalazine |
InChI |
InChI=1S/C24H22N2/c1-15-14-16(2)18(4)22(17(15)3)24-21-13-9-8-12-20(21)23(25-26-24)19-10-6-5-7-11-19/h5-14H,1-4H3 |
Clé InChI |
IWWIHZNTVJNVIH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1C)C2=NN=C(C3=CC=CC=C32)C4=CC=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzoic acid, 4-[(2-thiazolylamino)methyl]-](/img/structure/B14516711.png)
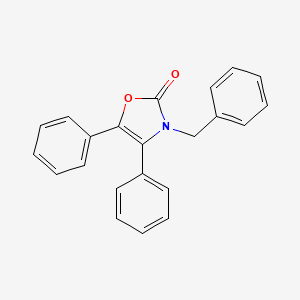
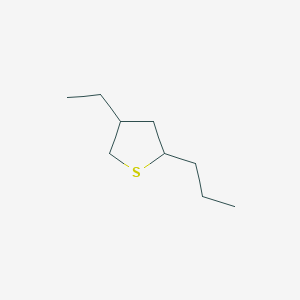

![1,3,7,8,9-Pentamethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B14516719.png)
![(E)-[5-(4-bromophenyl)-3,6-dihydro-1,3,4-thiadiazin-2-ylidene]hydrazine](/img/structure/B14516720.png)
![[3-(1H-Indol-3-yl)benzo[f]quinolin-4(3H)-yl](phenyl)methanone](/img/structure/B14516726.png)
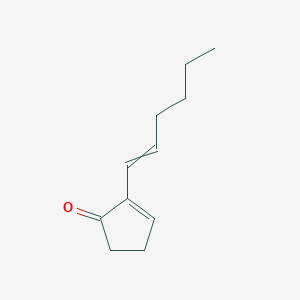
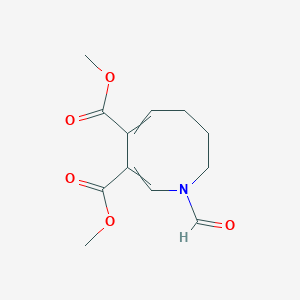
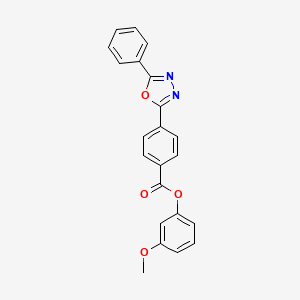
![1-[(4-Benzoylphenyl)methyl]-2,6-dimethylpyridin-4(1H)-one](/img/structure/B14516755.png)
![1'-Methylspiro[1,3-dihydroindene-2,2'-pyrrolidine];hydrochloride](/img/structure/B14516763.png)
